N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-9-16-10(2)19(18-9)7-6-14(20)17-12-8-11(15)4-5-13(12)21-3/h4-5,8H,6-7H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODOHLZARYMCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide
The intermediate ω-chloro-propananilide is prepared by reacting 5-chloro-2-methoxyaniline with 3-chloropropionyl chloride in a mixed acetone-water solvent system. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
-
Dissolve 5-chloro-2-methoxyaniline (1 eq.) and K₂CO₃ (1 eq.) in acetone:water (1:2).
-
Add 3-chloropropionyl chloride (1 eq.) dropwise in an ice bath.
-
Stir at room temperature for 2 hours.
-
Precipitate the product by pouring the mixture into cold water.
-
Filter and wash with water.
Key Data :
Step 2: Substitution with 3,5-Dimethyl-1H-1,2,4-triazole
The ω-chloro intermediate undergoes nucleophilic displacement with 3,5-dimethyl-1H-1,2,4-triazole in DMF under reflux. K₂CO₃ facilitates deprotonation of the triazole, enhancing nucleophilicity.
-
Combine 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide (1 eq.), 3,5-dimethyl-1H-1,2,4-triazole (1 eq.), and K₂CO₃ (1 eq.) in DMF.
-
Reflux for 4–6 hours.
-
Evaporate DMF under reduced pressure.
-
Extract with chloroform and water.
-
Purify via column chromatography (silica gel, chloroform:methanol 9:1).
Optimization Insights :
-
Solvent : DMF outperforms acetonitrile or THF due to superior solubility of intermediates.
-
Temperature : Reflux (~150°C) ensures complete substitution within 4 hours.
-
Catalyst : Microwave irradiation (170°C, 10 min) reduces reaction time but requires specialized equipment.
Key Data :
-
IR: Retention of amide I/II bands; triazole C=N stretch at 1590–1602 cm⁻¹.
-
¹H NMR (CDCl₃): δ 2.79–3.04 (m, CH₂CO), 4.40–4.59 (t, CH₂-triazole), 7.15–7.57 (m, aromatic H).
Comparative Analysis of Methodologies
Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 5–10 minutes |
| Yield | 59–84% | 70–91% |
| Energy Efficiency | Moderate | High |
| Equipment Accessibility | Standard glassware | Microwave reactor required |
Microwave-assisted synthesis enhances reaction rates via dielectric heating but necessitates capital investment.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
-
Amide I: 1654–1692 cm⁻¹ (C=O stretch).
-
Amide II: 1491–1555 cm⁻¹ (N–H bend + C–N stretch).
-
Triazole C=N: 1590–1602 cm⁻¹.
-
-
-
δ 2.25 (s, CH₃-triazole), 3.78 (s, OCH₃), 4.40–4.59 (t, CH₂-triazole).
-
Aromatic protons: δ 6.62–7.57 (m, 5-chloro-2-methoxyphenyl).
-
-
-
[M+H]⁺: m/z 353.1 (calculated for C₁₄H₁₆ClN₃O₂).
-
Challenges and Mitigation Strategies
Low Yields in Triazole Substitution
Purification Difficulties
-
Cause : Polar byproducts from DMF decomposition.
-
Solution : Sequential extraction with chloroform/water (3:1) followed by gradient column chromatography.
Industrial Scalability Considerations
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 89% |
| E-Factor | 6.2 (kg waste/kg product) |
| Process Mass Intensity | 8.5 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has shown promising results against various bacterial strains. For instance:
- In vitro studies demonstrated that this compound exhibits significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has also been explored. Research indicates that derivatives of triazoles can inhibit tumor growth through various mechanisms:
- Cell Line Studies : In vitro tests on human cancer cell lines (such as MCF-7 for breast cancer and HCT116 for colon cancer) revealed that this compound exhibits cytotoxic effects, leading to decreased cell viability at specific concentrations .
Fungicidal Activity
The triazole moiety is also recognized for its fungicidal properties. This compound has been evaluated for its ability to control fungal pathogens in crops:
- Field Trials : Preliminary results indicate effective control over Fusarium species that affect crops such as wheat and corn. This suggests that the compound could be developed into a fungicide with a dual role—both agricultural and medicinal .
Summary of Biological Activities
Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits DNA synthesis enzymes leading to apoptosis |
| Cell Cycle Disruption | Causes cell cycle arrest in cancer cells |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Representative Compounds :
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Key Differences :
- Pyrazole derivatives exhibit higher molecular weights due to additional aryl/cyano groups.
- The cyano group in 3a-3d may reduce solubility compared to the target’s methoxy group .
Triazolyl Propanamide Analogues ()
Examples :
- CAS 927639-88-1 : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide
- CAS 927639-74-5 : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
| Property | Target Compound | Triazolyl Analogues |
|---|---|---|
| Core Structure | Propanamide + triazole | Propanamide + triazole |
| Molecular Weight | 308.76 | 258.32–272.35 g/mol |
| Key Substituents | Cl, OCH₃ | Methylphenyl, additional methyl groups |
| Polarity | Higher (Cl, OCH₃) | Lower (alkyl substituents) |
| Bioactivity Notes | Enhanced target binding | Potential for altered pharmacokinetics |
Key Differences :
- The target’s chloro-methoxyphenyl group may improve receptor specificity compared to simpler alkylated derivatives.
Pesticide Propanamides ()
Examples :
- Propanil : N-(3,4-dichlorophenyl)propanamide
- Iprodione metabolite : N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide
| Property | Target Compound | Pesticide Propanamides |
|---|---|---|
| Core Structure | Propanamide + triazole | Simple propanamide or fused heterocycles |
| Molecular Weight | 308.76 | 218–330 g/mol |
| Key Substituents | Triazole, Cl, OCH₃ | Dichlorophenyl, imidazolidinedione |
| Application | Not specified | Herbicides (propanil), fungicides (iprodione) |
Key Differences :
- Structural complexity of the target may reduce environmental persistence compared to propanil.
Triazolyl Analogues of Taranabant ()
Example: N-((2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanamide
| Property | Target Compound | Taranabant Analogue |
|---|---|---|
| Core Structure | Propanamide + triazole | Complex stereochemistry + trifluoromethyl |
| Molecular Weight | 308.76 | ~600 g/mol (estimated) |
| Key Substituents | Cl, OCH₃ | CF₃, cyano, chiral centers |
| Synthesis Complexity | Moderate | High (asymmetric reactions, hydride reductions) |
Key Differences :
- The Taranabant analogue’s trifluoromethyl and cyano groups enhance metabolic resistance but increase synthetic complexity .
- The target’s simpler structure may offer better solubility and oral bioavailability.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a propanamide backbone with a chloro-methoxyphenyl group and a triazole moiety, which may enhance its biological efficacy compared to similar compounds lacking these functional groups. The molecular formula of the compound is with a molecular weight of approximately 322.79 g/mol .
The mechanism of action for triazole-containing compounds often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival. For instance, related compounds have demonstrated inhibition of growth factor receptors and other signaling pathways critical for tumor growth .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The unique structure of this compound may confer similar antimicrobial activity due to the presence of the triazole ring, which is known to interact with various biological targets in microbial cells .
Other Biological Activities
Preliminary studies suggest that this compound may exhibit additional biological activities such as anti-inflammatory and analgesic effects. The presence of the chloro and methoxy substitutions on the phenyl ring could enhance these activities by modifying the compound's interaction with biological targets .
Case Studies
While specific case studies focusing solely on this compound are not extensively documented in current literature, several studies involving structurally similar compounds provide insight into potential applications:
- Anticancer Activity : A study evaluating various triazole derivatives found that certain modifications significantly enhanced cytotoxicity against multiple cancer cell lines.
- Antimicrobial Efficacy : Research on related triazole compounds indicates strong activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide?
A common methodology involves multi-step organic reactions, such as:
- Amide bond formation : Reacting a chlorinated phenyl precursor (e.g., 5-chloro-2-methoxyaniline) with a triazole-containing carboxylic acid derivative using coupling agents like chloroacetyl chloride in the presence of triethylamine as a base .
- Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate purity .
- Purification : Recrystallization from solvents like ethanol-DMF mixtures improves yield and purity .
Q. What characterization techniques are essential for verifying the structure of this compound?
Key methods include:
- Spectroscopy :
- 1H/13C NMR to confirm proton environments and carbon frameworks .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation .
- Elemental analysis to verify stoichiometry .
Q. How stable is this compound under standard laboratory conditions?
While the compound is generally stable at room temperature, precautions are necessary due to:
- Chlorinated groups : Potential sensitivity to light or moisture, requiring storage in desiccated, amber vials .
- Amide bonds : Hydrolysis risks under extreme pH or prolonged aqueous exposure; stability tests via HPLC are recommended .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., enzymes or DNA) .
- Comparative SAR studies : Compare activity against analogs (e.g., chloro vs. fluoro substitutions) using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What strategies optimize synthetic yield and selectivity for this compound?
- Condition optimization :
- Temperature control : Lower temperatures (20–25°C) during acyl chloride addition reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide formation .
Q. How can computational modeling aid in understanding the compound’s 3D conformation and reactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
- Molecular dynamics (MD) simulations : Study conformational stability in solvent environments .
- Crystallographic refinement : Use SHELXL for single-crystal X-ray diffraction data to resolve bond angles and torsional strains .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) to identify outliers or assay-specific biases .
- Reproducibility checks : Standardize protocols (e.g., cell lines, incubation times) to isolate variables .
- Cross-validation : Compare results with structurally similar compounds (e.g., triazole derivatives) to contextualize discrepancies .
Q. What methodologies enable derivatization of the compound’s functional groups for SAR studies?
- Chloro group substitution : Replace Cl with other halogens (F, Br) via nucleophilic aromatic substitution .
- Triazole modification : Introduce alkyl/aryl substituents using click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
- Amide hydrolysis : Convert to carboxylic acid for salt formation or ester derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
